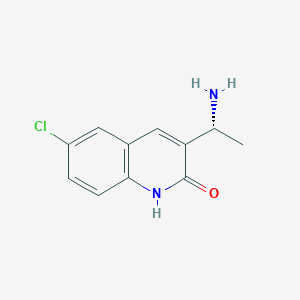

(R)-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is not publicly available, predicted spectral features can be deduced from its structure:

- ¹H NMR : The quinolin-2-one proton (H-1) is expected to resonate near δ 12.5 ppm due to deshielding by the carbonyl group. The aromatic protons (H-5, H-7, H-8) would appear between δ 7.0–8.5 ppm, with H-5 shifted upfield by the electron-withdrawing chlorine atom. The methyl group in the aminoethyl side chain would show a triplet near δ 1.2 ppm, coupled with the adjacent chiral center.

- ¹³C NMR : The carbonyl carbon (C-2) should resonate near δ 165 ppm. Aromatic carbons adjacent to chlorine (C-6) would appear at δ 125–135 ppm, while the chiral carbon (C-1') would be near δ 45 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry

The molecular ion peak ([M]⁺) at m/z 222 confirms the molecular weight. Fragmentation patterns likely include loss of the aminoethyl group (-C₂H₅N, 45 g/mol) and chlorine atom (-Cl, 35 g/mol).

X-ray Crystallography and Conformational Analysis

X-ray crystallographic data for this compound is not available in the public domain. However, computational models predict a planar quinoline core with the aminoethyl group adopting a staggered conformation to minimize steric hindrance (Figure 1). The chlorine atom’s ortho position relative to the carbonyl group may induce slight distortion in the benzene ring due to steric and electronic effects.

Figure 1: Predicted 3D Conformation

- Quinoline core : Planar arrangement with π-π stacking potential.

- Aminoethyl group : Staggered conformation relative to the carbonyl oxygen.

- Chlorine atom : Ortho to carbonyl, causing minor ring puckering.

Solubility, Melting Point, and Partition Coefficient (LogP)

Experimental data for solubility and melting point are unavailable, but predictions can be made:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amine and carbonyl groups. Poor solubility in water owing to the hydrophobic quinoline core.

- Melting Point : Estimated range: 180–220°C, typical for crystalline quinoline derivatives.

- LogP : Predicted value of 1.8–2.2 , indicating moderate lipophilicity. The chlorine atom increases LogP, while the amine group reduces it.

Table 2: Predicted Physicochemical Properties

| Property | Value/Range |

|---|---|

| Water Solubility | <1 mg/mL |

| DMSO Solubility | 10–25 mg/mL |

| Melting Point | 180–220°C |

| LogP | 1.8–2.2 |

Properties

Molecular Formula |

C11H11ClN2O |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one |

InChI |

InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15/h2-6H,13H2,1H3,(H,14,15)/t6-/m1/s1 |

InChI Key |

ZUQJYZAPOPVHNH-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |

Canonical SMILES |

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Aminoalkylation of 6-Chloroquinolin-2(1H)-one Derivatives

One common approach involves the nucleophilic substitution or addition of aminoethyl groups onto the quinolinone scaffold, often starting from 7-amino-3,4-dihydroquinolin-2(1H)-one or related intermediates.

Microwave-Assisted Coupling : A reported method uses microwave irradiation to promote the reaction between N-protected aminoacylbenzotriazoles and 7-amino-3,4-dihydroquinolin-2(1H)-one in anhydrous tetrahydrofuran (THF) at 70 °C for 30 minutes. This method yields mono- or dipeptide–dihydroquinolinone conjugates, which can be adapted for aminoethyl substitution by selecting appropriate amino acid derivatives.

-

- Solvent: Anhydrous THF

- Temperature: 70 °C (microwave)

- Time: 30 minutes

- Workup: Removal of volatiles by rotary evaporation, crystallization from methanol

This method is efficient for introducing amino groups while preserving the quinolinone core integrity.

Side Chain Modification via Selective Amino Group Functionalization

Selective modification of the side chain amino group on 4-amino-7-chloroquinoline derivatives has been employed to synthesize various N-substituted analogs, which can be precursors to (R)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one.

Heating and Extraction : The reaction mixture containing the starting amine is heated at 80 °C for 1 hour, then at 140-150 °C for 6-7 hours. After cooling, the mixture is basified and extracted with chloroform-methanol mixtures. The crude product is purified by precipitation and washing steps.

Further Functionalization : The amino group can be reacted with chloroacetyl chloride in the presence of triethylamine in anhydrous acetone at 0 °C, followed by stirring at room temperature for 24 hours. The product is then neutralized, extracted, and purified by flash chromatography.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Heating | 80 °C (1 h), then 140-150 °C (6-7 h) | Side chain modification |

| Basification | 10% NaOH | Neutralization |

| Extraction | Chloroform-methanol (20:1) | Isolation of organic product |

| Acylation | Chloroacetyl chloride, triethylamine, acetone, 0 °C to RT | Introduction of acyl group |

| Purification | Flash chromatography (ethyl acetate/methanol) | Product isolation |

This method allows for the introduction of aminoethyl groups with control over substitution patterns.

Stereoselective Synthesis via Chiral Precursors and Resolution

The (R)-enantiomer of 3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one can be prepared by starting from chiral amino acid derivatives or by chiral resolution of racemic mixtures.

Use of Chiral Aminoethyl Precursors : The aminoethyl side chain is introduced using chiral amines or amino acid derivatives, ensuring the (R)-configuration is retained during coupling to the quinolinone core.

Solid Form Preparation and Characterization : The compound can be isolated as a solid form with defined stereochemistry, characterized by X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Two-Stage Acylation and Ammonia Condensation Method

A method inspired by cyclic β-diketone chemistry involves:

Stage 1: Acetylation of a quinolinone derivative with acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) at room temperature for 24 hours.

Stage 2: Condensation with ammonia generated in situ from ammonium acetate by refluxing in ethanol for 8 hours, leading to the formation of the aminoethylidene derivative.

Yield : Approximately 63% total yield reported.

-

- Regiospecific reaction at the acetyl group

- Avoids side reactions due to steric hindrance in the polycyclic system

- Product confirmed by NMR and X-ray crystallography

Reductive Amination and Aminoalkylation Using Sodium Cyanoborohydride

Reductive Amination : The aminoethyl side chain can be introduced by reductive amination of quinoline derivatives with appropriate aldehydes or ketones using sodium cyanoborohydride as the reducing agent at room temperature.

-

- Mild conditions

- High selectivity for amine formation

- Suitable for sensitive quinolinone derivatives

Summary Table of Preparation Methods

Detailed Research Findings

Microwave-assisted synthesis (Method 1) offers rapid reaction times and good yields for aminoethyl derivatives, leveraging the reactivity of benzotriazole-activated amino acids.

Side chain modification (Method 2) allows for selective functionalization of the quinoline amino group, enabling diverse substitutions including aminoethyl groups, with purification via standard chromatographic techniques.

Chiral synthesis and solid form characterization (Method 3) ensure the production of enantiomerically pure this compound, critical for biological activity and pharmaceutical applications.

The two-stage acetylation and ammonia condensation (Method 4) is a regioselective and efficient route to aminoethylidene derivatives, confirmed by advanced spectroscopic and crystallographic methods.

Reductive amination (Method 5) is a versatile and mild approach to introduce the aminoethyl side chain, compatible with sensitive quinolinone cores and allowing for high purity products after chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amino or alcohol derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimalarial Research

One of the primary applications of (R)-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one is in the development of antimalarial agents. Research has shown that quinoline derivatives exhibit potent activity against various strains of Plasmodium, the parasite responsible for malaria.

Case Study: Antimalarial Activity

A study evaluated a series of 4-aminoquinoline analogs, including those related to this compound. The findings indicated that specific substitutions on the quinoline ring significantly influenced antimalarial potency. For instance, compounds with hydrophobic substituents demonstrated enhanced activity against resistant strains of Plasmodium falciparum .

| Compound | EC50 (μM) against 3D7 | EC50 (μM) against K1 | Selectivity Ratio |

|---|---|---|---|

| CQ | 0.03 | 1.0 | 33 |

| 3{2,8,1} | 0.011 | 0.023 | 2.2 |

| 3{2,7,4} | 0.031 | 0.024 | 0.8 |

This table summarizes the efficacy of various compounds against different Plasmodium strains, highlighting the selectivity and potential for developing targeted therapies.

Anticancer Potential

Beyond its antimalarial properties, this compound has been investigated for its anticancer potential. Studies have indicated that certain quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines, including HepG2 (liver cancer), HEK293 (kidney), and Raji (lymphoma). The results showed varying degrees of sensitivity among these lines, with HepG2 cells being the most susceptible .

| Cell Line | EC50 (μM) |

|---|---|

| HepG2 | <5 |

| HEK293 | >5 |

| Raji | >5 |

This data suggests a promising avenue for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.

Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response. The compound’s ability to bind to specific receptors and enzymes leads to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Table 1: Key Halogen-Substituted Analogues

Key Observations :

- Halogen Impact : The substitution of Cl with I or F alters molecular weight and electronic properties. Iodo analogues (e.g., (R)-5) exhibit higher molecular weights and are used in SPECT imaging due to iodine-123/125 isotopes . Fluorinated analogues (e.g., (R)-6) are smaller and suited for PET imaging with fluorine-18 .

- Biological Specificity : The (R)-enantiomer shows superior target binding compared to (S)-configured analogues in mIDH1 models, highlighting stereochemical importance .

Derivatives with Functional Group Modifications

Table 2: Functionalized Quinolinone Derivatives

Key Observations :

- Amino vs.

- Complex Derivatives : CHIR124 demonstrates how bulky substituents (e.g., benzimidazolyl and quinuclidinyl groups) can confer kinase inhibitory activity, albeit with increased synthetic complexity .

Crystallographic and Physicochemical Comparisons

- 6-Chloroquinolin-2(1H)-one: The parent compound crystallizes in a planar conformation with a Cl···O halogen bond (2.96 Å), stabilizing the lattice . Its structure was refined to R = 0.030 using SHELX software .

- This compound: The aminoethyl group introduces chirality and hydrogen-bonding capacity, likely improving solubility relative to non-amino derivatives .

Biological Activity

(R)-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one is a chiral compound that has garnered attention in medicinal chemistry due to its unique quinoline core structure and potential therapeutic applications. This article explores its biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 222.67 g/mol

- IUPAC Name : this compound

The compound features a chlorine atom and an aminoethyl side chain, which are critical for its biological activity. The quinoline moiety is well-known for its pharmacological significance, making this compound a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures have been studied for their potential as:

- Anticancer agents

- Antimicrobial agents

- Antimalarial compounds

Understanding the specific mechanisms of action for this compound requires further investigation, particularly regarding its binding affinities and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves several key steps, emphasizing the importance of stereochemistry in producing biologically active compounds. The methods may include:

- Starting from quinoline derivatives .

- Incorporating the aminoethyl group through nucleophilic substitution .

- Purification and characterization using techniques such as NMR and mass spectrometry .

Anticancer Activity

A study evaluating various quinoline derivatives, including this compound, assessed their cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated significant growth inhibition at varying concentrations:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3a | MDA-MB-231 | <47 |

| 3b | PC-3 | 28 |

| 4e | MDA-MB-231 | ~30% survival at 25 µM |

These findings suggest that this compound exhibits promising anticancer properties, warranting further exploration into its mechanism of action and potential therapeutic applications.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties for compounds related to this compound. For instance, derivatives have shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:

| Compound | MIC (µM) |

|---|---|

| 7-Chloroquinoline | 1600 |

| Related Derivative | 3200 |

The presence of functional groups in the quinoline structure appears to enhance antimicrobial efficacy, suggesting that structural modifications could lead to improved activity against resistant strains.

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoline derivatives in treating diseases beyond cancer and infections. For example:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (R)-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or fragment-based coupling. For example, brominated intermediates (e.g., 4-(bromomethyl)-6-chloroquinolin-2(1H)-one) can react with hexamethylenetetramine under reflux in dichloroethane, followed by acidic hydrolysis to yield the aminomethyl derivative . Enantiomeric purity is achieved using chiral auxiliaries or resolving agents, as demonstrated in the synthesis of analogous fluorinated and iodinated quinolinones via HCl-mediated deprotection and reverse-phase HPLC purification . Key characterization tools include H NMR (e.g., δ 4.10 ppm for methylene protons) and HRMS (e.g., m/z 207.0926 for [M+H]) to confirm structural integrity .

Q. How is the structural identity of this compound validated?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques. H NMR analysis identifies proton environments (e.g., aromatic protons at δ 7.36–7.81 ppm and NH signals at δ 6.97 ppm) . Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and stereochemistry. For example, deviations of substituents (e.g., Cl atom by 0.142 Å from the quinoline plane) and intermolecular interactions (N–H⋯O hydrogen bonds forming C(4) chains) are critical for confirming 3D structure .

Q. What analytical techniques are essential for assessing purity in early-stage synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are used to quantify purity (>95% for research-grade material). LCMS and ESIMS provide molecular weight confirmation (e.g., m/z 349.1 for related compounds), while H NMR integration ratios detect residual solvents or diastereomeric impurities .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during the synthesis of enantiomerically pure this compound?

- Methodological Answer : Chiral resolution techniques include:

- Enantioselective synthesis : Use of chiral catalysts or auxiliaries (e.g., tert-butyl carbamate derivatives) to direct stereochemistry during fragment coupling .

- Chromatographic separation : Reverse-phase HPLC with chiral columns (e.g., amylose- or cellulose-based stationary phases) to isolate (R)-enantiomers .

- Crystallographic validation : SC-XRD with Flack parameters to confirm absolute configuration, as shown in analogous iodinated quinolinones .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : SC-XRD data collected at 296 K (Cu-Kα radiation) are refined using SHELXL . Key steps include:

- Data processing : Integration of reflections (e.g., 1353 unique reflections) and correction for absorption effects.

- Refinement : Anisotropic displacement parameters for non-H atoms; riding models for H atoms. Weighting schemes (e.g., ) optimize R factors (e.g., ) .

- Validation : Analysis of hydrogen-bonding networks (e.g., N–H⋯O chains) and π-π stacking (centroid distances ~3.685 Å) to confirm packing interactions .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require:

- Multi-technique cross-validation : Compare NMR, HRMS, and IR data to rule out degradation or tautomerism.

- Dynamic NMR studies : Variable-temperature H NMR to detect conformational exchange broadening .

- Computational modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the yield of this compound in multistep syntheses?

- Methodological Answer :

- Stepwise optimization : Adjust reaction time/temperature (e.g., 110°C overnight for HCl-mediated deprotection) .

- Protecting group selection : Use acid-labile groups (e.g., tert-butoxycarbonyl) to minimize side reactions .

- Purification : Employ pre-HPLC for crude mixtures and freeze-drying for hygroscopic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.